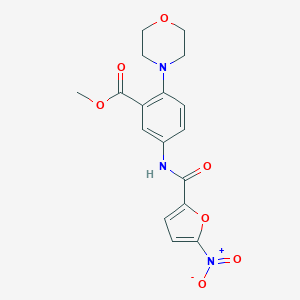![molecular formula C23H29N3O5S B278135 N-[4-({[(3,5-diethoxybenzoyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B278135.png)
N-[4-({[(3,5-diethoxybenzoyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-({[(3,5-diethoxybenzoyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-methylpropanamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes multiple functional groups such as methoxy, ethoxy, and carbamothioyl groups.
Preparation Methods
The synthesis of N-[4-({[(3,5-diethoxybenzoyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-methylpropanamide involves several steps. The synthetic route typically starts with the preparation of the core benzamide structure, followed by the introduction of the ethoxy and methoxy groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy and ethoxy groups can be oxidized under specific conditions, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The carbamothioyl group can be reduced to form amines or other derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[4-({[(3,5-diethoxybenzoyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-methylpropanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The methoxy and ethoxy groups can form hydrogen bonds with target molecules, while the carbamothioyl group can interact with thiol groups in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include:
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy groups but different overall structure and properties.
N-[2,5-Diethoxy-4-({[3-(4-morpholinyl)propyl]carbamothioyl}amino)phenyl]-4-methoxybenzamide: A compound with similar functional groups but different molecular arrangement.
The uniqueness of N-[4-({[(3,5-diethoxybenzoyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-methylpropanamide lies in its specific combination of functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H29N3O5S |
|---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
3,5-diethoxy-N-[[3-methoxy-4-(2-methylpropanoylamino)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C23H29N3O5S/c1-6-30-17-10-15(11-18(13-17)31-7-2)22(28)26-23(32)24-16-8-9-19(20(12-16)29-5)25-21(27)14(3)4/h8-14H,6-7H2,1-5H3,(H,25,27)(H2,24,26,28,32) |
InChI Key |
WLAPPXDJPXAJLG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)NC(=O)C(C)C)OC)OCC |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)NC(=O)C(C)C)OC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B278067.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea](/img/structure/B278073.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-N'-isobutyrylthiourea](/img/structure/B278074.png)
![2,4-dichloro-N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)benzamide](/img/structure/B278075.png)
![2-methoxy-3-methyl-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B278076.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide](/img/structure/B278077.png)
![4-({[(3-Chloro-4-ethoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B278078.png)
methanone](/img/structure/B278080.png)


![2-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278086.png)
![1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B278092.png)
![N-[2-(4-benzoyl-1-piperazinyl)-5-chlorophenyl]-N'-(2-thienylcarbonyl)thiourea](/img/structure/B278093.png)
